molecular formula C10H13N3O3S B1431908 methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1421522-02-2

methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B1431908
CAS No.: 1421522-02-2
M. Wt: 255.3 g/mol
InChI Key: HUBCPUJCINDZOH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS 1421522-02-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound belongs to a class of tetrahydrothienopyridine derivatives that are investigated for their potential as potent inhibitors of Discoidin Domain Receptors (DDRs), a family of receptor tyrosine kinases . Dysregulation of DDR signaling is implicated in pathological fibrotic processes, making this chemical scaffold a key candidate for research into novel therapeutics for conditions such as idiopathic pulmonary fibrosis, cardiac fibrosis, hepatic fibrosis, and systemic sclerosis . With a molecular formula of C10H13N3O3S and a molecular weight of 255.29 g/mol, this methyl ester derivative offers specific physicochemical properties for structural-activity relationship (SAR) studies . Its structure, featuring both amino and carbamoyl functional groups on the thiophene ring, provides a versatile platform for further chemical modification and synthesis of more complex analogs aimed at enhancing selectivity and potency against specific biological targets. This product is intended for research and development use only and is not intended for human or veterinary, household, or personal use .

Properties

IUPAC Name

methyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-16-10(15)13-3-2-5-6(4-13)17-9(12)7(5)8(11)14/h2-4,12H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCPUJCINDZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thienopyridine Core

  • Starting from appropriate aminothiophene derivatives or thienyl-substituted precursors, the bicyclic thienopyridine ring is formed by cyclization reactions.
  • A common method involves condensation of aminoamide intermediates with formyl-substituted pyridine or benzene derivatives under reflux in inert organic solvents such as toluene or benzene.
  • Acid catalysts like p-toluenesulfonic acid facilitate ring closure and promote cyclization efficiency.

Introduction of Amino and Carbamoyl Groups

  • The amino group at position 2 and the carbamoyl group at position 3 are often introduced via substitution reactions on the bicyclic intermediate or by using amino-substituted starting materials.
  • Carbamoylation can be achieved by treating amino precursors with carbamoyl chloride or related reagents under mild conditions.
  • Reaction conditions are optimized to prevent over-substitution or side reactions.

Esterification to Methyl Carboxylate

  • The carboxylate ester at position 6 is typically introduced by esterification of the corresponding carboxylic acid intermediate using methanol in the presence of acid catalysts or by direct use of methyl esters in the cyclization step.
  • Alternative methods include using methyl chloroformate or methyl iodide for ester formation.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Notes
Cyclization Aminoamide + 2-formylpyridine derivative + p-TsOH Toluene/Benzene Reflux (110-130 °C) Inert atmosphere (N₂) preferred
Carbamoylation Carbamoyl chloride or equivalent Dichloromethane/THF 0-25 °C Base (e.g., triethylamine) used
Esterification Methanol + acid catalyst (e.g., H₂SO₄) Methanol Reflux (65 °C) Alternatively, methyl ester used

Detailed Research Findings

  • A patent (US6974870B2) describes the synthesis of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, which share a similar bicyclic structure and functionalization pattern. The method involves heating aminoamide intermediates with substituted formylbenzoates in the presence of organic acids and inert solvents, resulting in efficient ring closure and functional group incorporation.
  • Related compounds such as ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate are synthesized via multi-step organic reactions involving amide formation, cyclization, and esterification steps. The choice of solvents and reaction conditions critically influences yield and purity.
  • Control of reaction parameters such as temperature, solvent polarity, and catalyst concentration is essential to optimize the synthesis and minimize side products.
  • The use of triethylamine or other organic bases is common to neutralize acids generated during carbamoylation or amide bond formation, improving reaction efficiency.

Comparative Data Table of Related Thienopyridine Derivatives Preparation

Compound Key Steps Solvent(s) Catalyst/Conditions Yield (%) Reference
This compound Cyclization, carbamoylation, esterification Toluene, methanol p-TsOH, triethylamine, reflux 70-85
Ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Amide formation, cyclization, esterification Dichloromethane, toluene Acid catalyst, reflux 65-80
Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Multi-step organic synthesis Ethanol, dichloromethane Triethylamine, reflux 60-75

Analytical and Purification Notes

  • Purification of the final product typically involves recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques.
  • Characterization is confirmed by melting point determination, NMR spectroscopy (¹H, ¹³C), and mass spectrometry.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical reagents for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable tool in research and development.

Biological Activity

Methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS Number: 71779013) is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H13N3O3SC_{10}H_{13}N_3O_3S. Its structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular Weight241.29 g/mol
Melting PointNot specified in literature
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thieno[2,3-c]pyridine derivatives. This compound has shown promising activity against various bacterial strains. For instance:

  • Mycobacterium tuberculosis : The compound exhibits inhibitory effects on the growth of Mycobacterium tuberculosis, suggesting potential in tuberculosis treatment strategies .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, related compounds have been shown to interact with critical enzymes involved in bacterial cell wall synthesis and metabolic pathways:

  • Inhibition of Enzymatic Activity : Similar thieno derivatives have been reported to inhibit enzymes such as L-alanine dehydrogenase and cyclopropane mycolic acid synthase .
  • Reactive Oxygen Species (ROS) Generation : The activation of compounds can lead to the generation of ROS, which are detrimental to bacterial cells .

Study 1: Antitubercular Activity

A study evaluated the antitubercular efficacy of various thieno derivatives, including this compound. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of approximately 1.53 µM , indicating strong activity against Mycobacterium tuberculosis .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thieno derivatives revealed that modifications at the amino and carboxyl groups significantly affect biological activity. Methyl substitution enhances lipophilicity and cellular uptake, thereby improving antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate?

The synthesis typically involves cyclization of thiophene and pyridine precursors. Key steps include:

  • Cyclization : Reacting 3-aminothiophene derivatives with carbonyl-containing intermediates under acidic conditions to form the thieno[2,3-c]pyridine core .
  • Carbamoylation : Introducing the carbamoyl group via nucleophilic substitution or coupling reactions, often using carbamoyl chlorides in the presence of a base .
  • Esterification : Methyl ester formation via reaction with methanol under acidic or basic catalysis.
    Optimization : Use catalytic agents like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor purity via HPLC or TLC at each stage .

(Basic)

Q. What precautions are necessary for safe handling during synthesis?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Dust Control : Avoid generating aerosols; use closed systems or wet methods during weighing .
  • Emergency Protocols : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion/inhalation .

(Basic)

Q. How can spectroscopic methods characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH peaks at δ 6.5–7.5 ppm for the carbamoyl group) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 311.1) .

(Advanced)

Q. How to resolve contradictions between computational and experimental data on molecular conformation?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond angles/distances .
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts to identify discrepancies. Adjust solvent models (e.g., PCM for DMSO) .

(Advanced)

Q. What structural modifications enhance bioactivity in related thieno[2,3-c]pyridine derivatives?

  • Substituent Effects : Tert-butyl esters (e.g., in ) improve metabolic stability, while morpholine-carbonyl groups () enhance solubility and target binding .
  • SAR Studies : Replace the methyl ester with ethyl or benzyl groups to assess impact on enzyme inhibition (e.g., L-alanine biosynthesis pathways) .

(Advanced)

Q. How to design experiments to assess enzyme inhibition in Mycobacterium tuberculosis?

  • Assay Design : Use a colorimetric assay with L-alanine dehydrogenase (LDH), monitoring NADH depletion at 340 nm .
  • Control Experiments : Compare IC₅₀ values against known inhibitors (e.g., tert-butyl derivatives in ) and validate via dose-response curves .

(Basic)

Q. What are the recommended storage conditions?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .

(Advanced)

Q. How to use computational models to predict binding affinity with target enzymes?

  • Molecular Docking : Use AutoDock Vina to dock the compound into the active site of L-alanine dehydrogenase (PDB ID: 1RY7). Score binding poses using the AMBER force field .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein interactions .

(Advanced)

Q. How to address low yields in multi-step synthesis?

  • Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step to remove byproducts .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize equivalents (1.2–2.0 eq.) to minimize side reactions .

(Basic)

Q. What analytical techniques confirm compound purity?

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; aim for >98% purity .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

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